6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The compound 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated derivative of tetralone, a bicyclic ketone. Its systematic IUPAC name reflects the positions of substituents and the saturation state of the naphthalene backbone. The numbering begins at the ketone oxygen (position 2), with a fluorine atom at position 6 and partial hydrogenation at positions 3 and 4. The CAS Registry Number 29419-14-5 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in synthetic and analytical workflows.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 29419-14-5 | |
| Molecular Formula | C₁₀H₉FO | |
| Molecular Weight | 164.18 g/mol | |
| SMILES | FC₁=CC=C(C₂)C(CCC₂=O)=C₁ |
The structural descriptor "3,4-dihydro" indicates partial saturation of the naphthalene ring, while the "(1H)" notation specifies the position of the hydrogen atom in the ketone-bearing ring.
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclic framework comprising a fully aromatic benzene ring fused to a partially saturated cyclohexenone system. The fluorine atom at position 6 introduces steric and electronic effects, influencing the compound’s conformational preferences. Density functional theory (DFT) simulations suggest that the chair-like conformation of the cyclohexenone ring minimizes steric strain, with the fluorine atom occupying an equatorial position relative to the ketone group.
The ketone oxygen at position 2 participates in intramolecular non-covalent interactions, including a weak C–H···O hydrogen bond with the adjacent methylene group (C₃–H), stabilizing the planar arrangement of the cyclohexenone moiety. The fluorine atom’s electronegativity further polarizes the aromatic ring, enhancing the electron-withdrawing character of the substituted benzene and affecting the compound’s reactivity in electrophilic substitution reactions.
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no X-ray crystallographic data for This compound have been reported. However, studies on structurally analogous compounds, such as 6-bromo-8-fluoro-tetralin-2-one, reveal elongated β-barrel folds with distinct hydrophobic cavities. For example, the crystal structure of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 1337857-08-5) features a β-barrel core stabilized by van der Waals interactions and hydrogen bonding. These observations suggest that the fluorine substituent in This compound may similarly influence packing efficiency and lattice parameters, though experimental validation remains pending.
Comparative Analysis of Tautomeric Forms
Tautomerism in tetralone derivatives is influenced by substituent electronic effects. For This compound , the keto form dominates due to the fluorine atom’s strong electron-withdrawing inductive effect, which destabilizes enolic tautomers by reducing electron density at the α-carbon. Comparative studies of 2-tetralone enamines demonstrate that electron-withdrawing groups like fluorine shift the tautomeric equilibrium toward the keto form by 2–3 orders of magnitude compared to unsubstituted analogs.
| Tautomer | Stability Relative to Keto Form | Key Stabilizing Factors |
|---|---|---|
| Keto | 1 (reference) | Conjugation, aromaticity |
| Enol | 10⁻²–10⁻³ | Resonance, intramolecular H-bonding |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOEISLPMFMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951945 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29419-14-5 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one with its analogs, highlighting structural variations, physicochemical properties, and applications:
Key Structural and Functional Insights:
Substituent Effects :
- Electron-withdrawing groups (e.g., F, Cl, CF₃) increase electrophilicity and metabolic stability. For example, the trifluoromethyl group in 6-Fluoro-7-(trifluoromethyl)-... enhances lipophilicity, favoring blood-brain barrier penetration .
- Bulkier substituents (e.g., isopropyl at C1 in (S)-6-Fluoro-1-isopropyl-... ) introduce steric hindrance, influencing chiral recognition in catalysis and receptor binding .
Synthetic Routes :
- Pharmacological Relevance: 5α-Reductase Inhibition: 6-Substituted derivatives (e.g., 6-(2-methoxyphenyl)-...) show IC₅₀ values in the nanomolar range for treating benign prostatic hyperplasia . Antiarrhythmic Activity: The (S)-isopropyl derivative demonstrated efficacy in animal models of ventricular tachycardia, likely due to sodium channel modulation .
Structure-Activity Relationship (SAR) Studies
- Positional Sensitivity: Fluorine at C6 improves 5α-reductase inhibition by 10-fold compared to non-fluorinated analogs .
- Dual Halogenation : The 5-Cl-6-F analog (CAS: 1567637-23-3) shows enhanced enzyme binding but reduced solubility, limiting in vivo applications .
Industrial and Experimental Use
- Scalability : Methoxy- and bromo-substituted derivatives are synthesized at gram-scale with >90% purity, supporting drug discovery pipelines .
- Limitations : Highly fluorinated analogs (e.g., 6-Fluoro-7-CF₃-... ) face challenges in large-scale synthesis due to reagent costs and purification difficulties .
Q & A
Q. Basic Research Focus
- NMR : NMR distinguishes fluorine substitution patterns. For 6-fluoro derivatives, coupling constants () between F and adjacent protons (e.g., H-5 and H-7) confirm regiochemistry .
- X-ray Crystallography : SHELX software refines crystal structures, resolving positional disorder common in fluorinated aromatics. For example, the InChI key (OSDHOOBPMBLALZ-UHFFFAOYSA-N) confirms bond lengths (C-F: ~1.34 Å) and dihedral angles in the dihydronaphthalene ring .
Advanced Consideration
High-resolution synchrotron data improves accuracy for low-electron-density fluorine atoms. Twinned crystals require SHELXL’s TWIN/BASF commands for refinement .
What computational methods predict the reactivity and stability of this compound in synthetic pathways?
Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model fluorination energetics. The LUMO of the naphthalenone ring localizes at C-6, favoring electrophilic fluorine attack. Solvent effects (PCM models) explain polar aprotic solvents (e.g., DMF) accelerating fluorination by stabilizing transition states .
How do researchers address contradictions in reported physical properties (e.g., melting points) for fluorinated dihydronaphthalenones?
Advanced Research Focus
Discrepancies arise from purity issues (e.g., residual solvents) or polymorphism. Strategies include:
- DSC/TGA : Differentiate polymorphs via melting endotherms.
- HPLC-PDA : Quantify impurities using C18 columns (acetonitrile/water gradient).
Custom synthesis (e.g., ) often lacks batch consistency, necessitating in-house recrystallization (hexane/EtOAc) .
What safety protocols are critical for handling fluorinated dihydronaphthalenones?
Q. Basic Research Focus
- PPE : Fluorinated aromatics may release HF upon decomposition; use acid-resistant gloves and fume hoods.
- Waste Disposal : Neutralize with CaCO₃ before aqueous disposal .
How does the fluorine substituent influence the compound’s reactivity compared to bromo/methoxy analogs?
Q. Advanced Research Focus
- Electrophilicity : Fluorine’s -I effect deactivates the ring, reducing nucleophilic aromatic substitution (vs. bromo analogs).
- Hydrogen Bonding : Fluorine participates in weak H-bonds, affecting crystallization (e.g., shorter C=O···F contacts in X-ray structures) .
What challenges arise in crystallizing this compound, and how are they mitigated?
Advanced Research Focus
Fluorine’s small size and high electronegativity disrupt crystal packing. Techniques:
- Seeding : Introduce microcrystals from slow evaporation (MeOH/CHCl₃).
- SHELXD : Resolve twinning via dual-space algorithms .
How is the compound utilized in multicomponent reactions for bioactive molecule synthesis?
Basic Research Focus
The ketone group undergoes Mannich reactions to form β-amino ketones, intermediates for antipsychotic agents. For example, coupling with 4-fluorobenzoyl chloride () yields fluorinated analogs with enhanced CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
